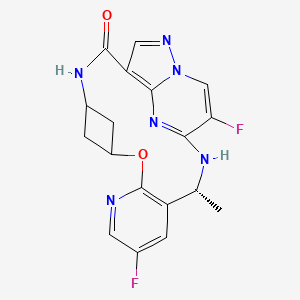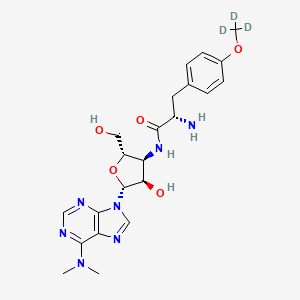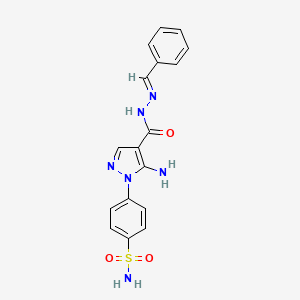
Grb2 SH2 domain inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grb2 SH2 domain inhibitor 1 is a conformationally restricted cyclic cell-penetrating peptide. It contains a d-proline-l-proline motif ring and is primarily used as a cyclic peptide inhibitor . The compound is designed to bind to the Src homology 2 (SH2) domain of the growth factor receptor-bound protein 2 (Grb2), thereby disrupting protein-protein interactions that are crucial for various signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Grb2 SH2 domain inhibitor 1 involves the creation of a macrocyclic peptide scaffold. This process typically includes the following steps :
Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a resin-bound peptide chain.
Cyclization: The linear peptide is cyclized to form a macrocyclic structure.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Grb2 SH2 domain inhibitor 1 primarily undergoes substitution reactions during its synthesis. The key reactions include:
Peptide Bond Formation: This involves the coupling of amino acids to form peptide bonds.
Cyclization: The formation of a macrocyclic ring through intramolecular coupling.
Common Reagents and Conditions
Coupling Reagents: BOP, HOBt, and diisopropylethylamine (DIEA) are commonly used for peptide bond formation.
Solvents: N-methyl-2-pyrrolidone (NMP) is often used as a solvent during the coupling reactions.
Major Products
The major product of these reactions is the macrocyclic peptide, this compound, which is characterized by its cyclic structure and ability to bind to the SH2 domain of Grb2 .
Applications De Recherche Scientifique
Grb2 SH2 domain inhibitor 1 has several scientific research applications:
Cancer Research: It is used to study the disruption of Grb2-mediated signaling pathways, which are implicated in various cancers.
Signal Transduction Studies: The compound helps in understanding the role of Grb2 in signal transduction and its interactions with other proteins.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting Grb2-related pathways.
Mécanisme D'action
Grb2 SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of Grb2. This binding prevents Grb2 from interacting with phosphotyrosine-containing sequences on receptor tyrosine kinases (RTKs). As a result, the downstream activation of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway is inhibited . This disruption of signaling pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptide-Based Inhibitors: Various peptide-based inhibitors have been developed to target the SH2 domain of Grb2, each with different structural modifications to enhance binding affinity and specificity.
Uniqueness
Grb2 SH2 domain inhibitor 1 is unique due to its conformationally restricted cyclic structure, which enhances its binding affinity and specificity for the SH2 domain of Grb2. This structural feature distinguishes it from other linear peptide-based inhibitors and small-molecule antagonists .
Propriétés
Formule moléculaire |
C68H95N20O15P |
|---|---|
Poids moléculaire |
1463.6 g/mol |
Nom IUPAC |
[4-[[(3R,9R,12S,15S,18S,21S,24S,27S,30S,33S)-18-(2-amino-2-oxoethyl)-15-benzyl-9,27,30-tris[3-(diaminomethylideneamino)propyl]-12-(naphthalen-2-ylmethyl)-2,8,11,14,17,20,23,26,29,32-decaoxo-21-propan-2-yl-1,7,10,13,16,19,22,25,28,31-decazatricyclo[31.3.0.03,7]hexatriacontan-24-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C68H95N20O15P/c1-38(2)55-63(97)85-51(37-54(69)89)60(94)83-48(34-39-13-4-3-5-14-39)59(93)84-50(36-41-22-25-42-15-6-7-16-43(42)33-41)58(92)81-47(19-10-30-78-68(74)75)64(98)88-32-12-21-53(88)65(99)87-31-11-20-52(87)62(96)80-46(18-9-29-77-67(72)73)56(90)79-45(17-8-28-76-66(70)71)57(91)82-49(61(95)86-55)35-40-23-26-44(27-24-40)103-104(100,101)102/h3-7,13-16,22-27,33,38,45-53,55H,8-12,17-21,28-32,34-37H2,1-2H3,(H2,69,89)(H,79,90)(H,80,96)(H,81,92)(H,82,91)(H,83,94)(H,84,93)(H,85,97)(H,86,95)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)(H2,100,101,102)/t45-,46-,47+,48-,49-,50-,51-,52-,53+,55-/m0/s1 |
Clé InChI |
FTRJIKZGFXAUCW-DBPHFMMRSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





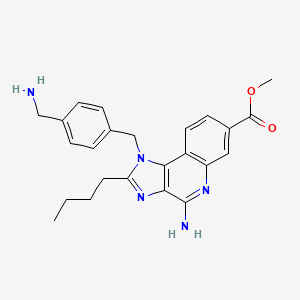
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)

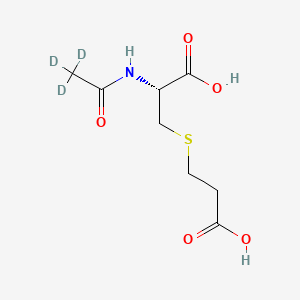
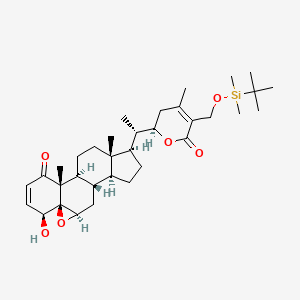
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)

